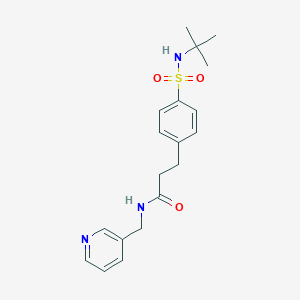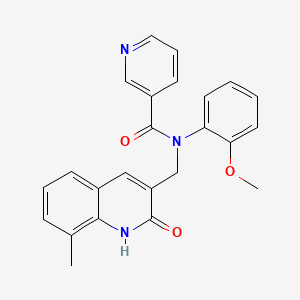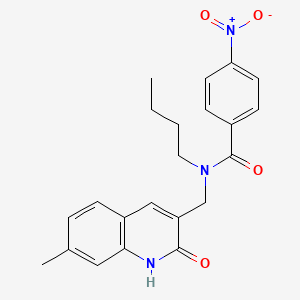
N-(3-acetylphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide, commonly known as PSB-1115, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PSB-1115 belongs to the class of sulfonamide compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, antihyperalgesic, and antinociceptive effects.
Mecanismo De Acción
The mechanism of action of PSB-1115 is not fully understood, but it is thought to involve the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is involved in the production of pro-inflammatory mediators, and inhibition of this enzyme can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
PSB-1115 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, PSB-1115 has been shown to reduce the activation of glial cells, which are involved in the development of chronic pain. PSB-1115 has also been found to have a neuroprotective effect, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PSB-1115 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to be effective in animal models of inflammation and pain, which makes it a promising candidate for further research. However, there are also some limitations to the use of PSB-1115 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, the compound has not been extensively tested in humans, which limits its potential for clinical use.
Direcciones Futuras
There are several future directions for research on PSB-1115. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase, which could lead to the development of more effective anti-inflammatory and analgesic drugs. Another area of interest is the investigation of the neuroprotective effects of PSB-1115 in models of neurodegenerative diseases. Finally, the potential use of PSB-1115 in combination with other drugs for the treatment of chronic pain and inflammation should also be explored.
Métodos De Síntesis
The synthesis of PSB-1115 involves the reaction of 3-acetylphenyl isocyanate with 4-aminobenzenesulfonamide and 3-(N-propylamino)phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura coupling reaction, which results in the formation of the final product PSB-1115. The synthesis method has been optimized to achieve a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
PSB-1115 has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, PSB-1115 has been shown to have a neuroprotective effect in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-13-21-27(25,26)19-10-7-16(8-11-19)9-12-20(24)22-18-6-4-5-17(14-18)15(2)23/h4-8,10-11,14,21H,3,9,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVCRRIYFJHLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720367.png)
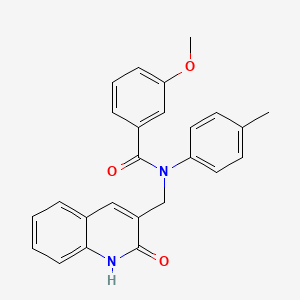
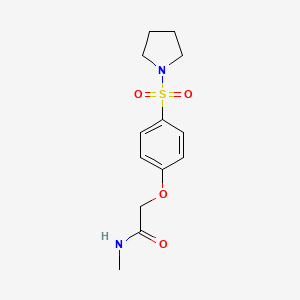

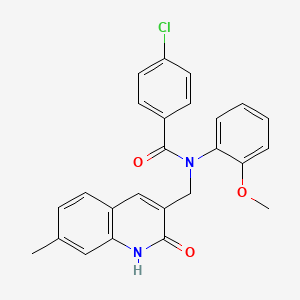

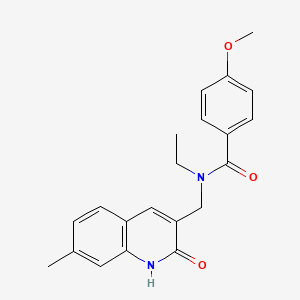
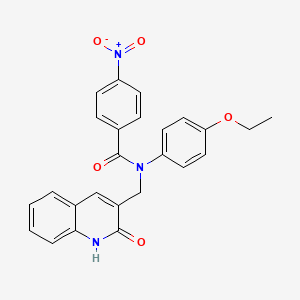
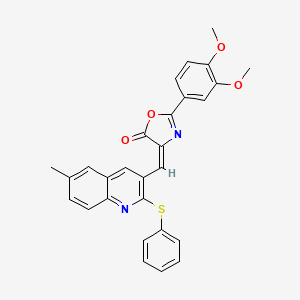
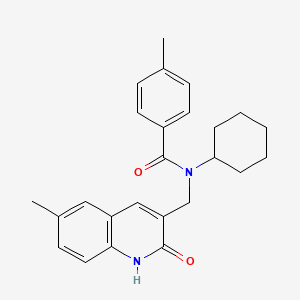
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)
